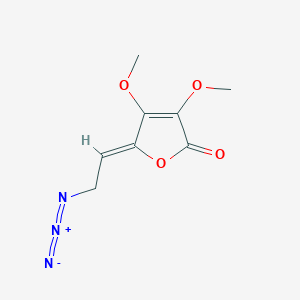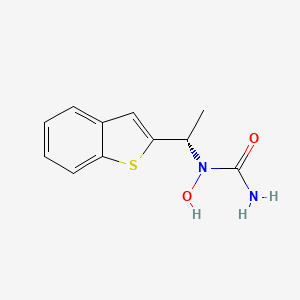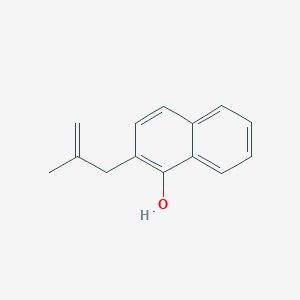
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one is a chemical compound characterized by its unique structure, which includes an azido group and a furanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one typically involves the reaction of 3,4-dimethoxyfuran-2-one with an azidoethylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine-containing compounds.
Applications De Recherche Scientifique
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s azido group makes it useful in bioconjugation and labeling studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one involves its interaction with molecular targets through its azido and furanone functional groups. The azido group can participate in click chemistry reactions, while the furanone ring can interact with various biological molecules. These interactions can modulate biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one: shares similarities with other azido-containing compounds and furanone derivatives.
Azidoethylidene derivatives: Compounds with similar azidoethylidene groups but different core structures.
Furanone derivatives: Compounds with similar furanone rings but different substituents.
Propriétés
Formule moléculaire |
C8H9N3O4 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one |
InChI |
InChI=1S/C8H9N3O4/c1-13-6-5(3-4-10-11-9)15-8(12)7(6)14-2/h3H,4H2,1-2H3/b5-3- |
Clé InChI |
FCYVKALYLBOGPX-HYXAFXHYSA-N |
SMILES isomérique |
COC\1=C(C(=O)O/C1=C\CN=[N+]=[N-])OC |
SMILES canonique |
COC1=C(C(=O)OC1=CCN=[N+]=[N-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12565635.png)



![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)

![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
